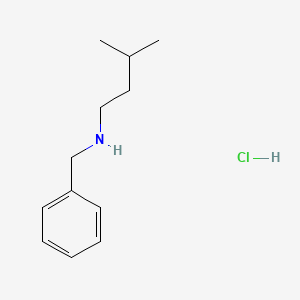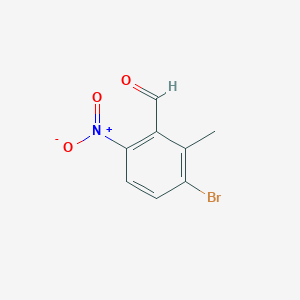![molecular formula C13H19N3O B6266043 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 1333468-63-5](/img/no-structure.png)
2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylacetamide moiety
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins likeS100B and EGFR . The role of these proteins varies: S100B is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation .
Mode of Action
Similar compounds have been found to inhibit enzymes likeacetylcholinesterase (AChE) . Inhibition of AChE leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
Based on the known targets, it can be inferred that this compound may influence thecholinergic system and EGFR signaling pathway . These pathways play crucial roles in numerous physiological processes, including neuronal signaling and cell growth, respectively .
Result of Action
Similar compounds have been found to exhibitacetylcholinesterase inhibitory activities , which could potentially lead to enhanced cholinergic transmission. This could have implications for conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the alkylation of 4-methylpiperazine with a suitable phenylacetyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenylacetamide moiety can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine or phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparación Con Compuestos Similares
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar structure but with a phenyl group instead of a methyl group on the piperazine ring.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide: This compound has a methoxy group on the phenyl ring, which may alter its chemical and biological properties.
Uniqueness: 2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and interaction with molecular targets. This structural feature may also affect its pharmacokinetic properties, making it a valuable compound for specific research applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves the reaction of 4-methylpiperazine with 4-bromoacetophenone followed by reduction of the resulting ketone to the corresponding alcohol and subsequent acetylation of the alcohol with acetic anhydride.", "Starting Materials": [ "4-bromoacetophenone", "4-methylpiperazine", "Sodium borohydride", "Acetic anhydride", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromoacetophenone is reacted with 4-methylpiperazine in methanol and diethyl ether to yield 2-[4-(4-methylpiperazin-1-yl)phenyl]acetophenone.", "Step 2: The ketone product from step 1 is reduced to the corresponding alcohol using sodium borohydride in methanol.", "Step 3: The resulting alcohol is acetylated with acetic anhydride in the presence of sodium hydroxide to yield 2-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.", "Step 4: The final product is purified by recrystallization from a suitable solvent such as diethyl ether or ethanol and the purity is confirmed by melting point determination and spectroscopic analysis." ] } | |
Número CAS |
1333468-63-5 |
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.3 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




